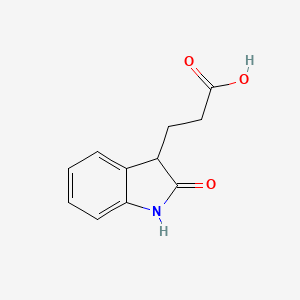

3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(14)6-5-8-7-3-1-2-4-9(7)12-11(8)15/h1-4,8H,5-6H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQGSVVUAHHSFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2971-17-7 | |

| Record name | 3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the preparation of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The methodologies presented are based on established organic chemistry principles and supported by literature precedents. This document provides a comparative analysis of two main synthetic strategies: the Michael addition pathway and the Knoevenagel condensation route, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams.

Executive Summary

This compound is a substituted oxindole derivative. The oxindole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The propanoic acid side chain at the C3 position offers a handle for further chemical modifications, making this compound a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide outlines two robust synthetic approaches to this target molecule, providing the necessary details for their practical implementation in a laboratory setting.

Synthetic Strategies

Two principal and effective synthetic pathways for the preparation of this compound have been identified and are detailed below:

-

Route 1: Michael Addition of Oxindole to an Acrylate Ester followed by Hydrolysis. This approach involves the conjugate addition of the oxindole enolate to a suitable acrylate ester, such as tert-butyl acrylate, followed by the deprotection of the resulting ester to yield the desired carboxylic acid.

-

Route 2: Knoevenagel Condensation of Isatin with Malonic Acid followed by Reduction. This strategy begins with the condensation of isatin and malonic acid to form an intermediate α,β-unsaturated acid, which is then selectively reduced to the target saturated propanoic acid derivative.

Route 1: Michael Addition Pathway

This pathway is a two-step process that begins with the formation of a carbon-carbon bond at the C3 position of the oxindole ring via a Michael addition reaction.

Step 1: Synthesis of tert-Butyl 3-(2-oxoindolin-3-yl)propanoate

The first step is a base-catalyzed Michael addition of oxindole to tert-butyl acrylate. The use of a bulky tert-butyl ester is advantageous as it can favor the desired 1,4-conjugate addition and is readily cleaved in the subsequent step.

Experimental Protocol:

A solution of oxindole (1.0 eq.) in a suitable aprotic solvent, such as tetrahydrofuran (THF), is treated with a strong base, for instance, sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq.), at 0 °C to generate the oxindole enolate. To this mixture, tert-butyl acrylate (1.2 eq.) is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (typically monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

| Reagent/Solvent | Molar Ratio/Concentration | Role |

| Oxindole | 1.0 eq. | Starting Material |

| tert-Butyl Acrylate | 1.2 eq. | Michael Acceptor |

| Potassium tert-butoxide | 1.1 eq. | Base |

| Tetrahydrofuran (THF) | - | Solvent |

| Saturated NH4Cl (aq) | - | Quenching Agent |

| Ethyl Acetate | - | Extraction Solvent |

| Brine | - | Washing Agent |

| Anhydrous Na2SO4 | - | Drying Agent |

Step 2: Hydrolysis of tert-Butyl 3-(2-oxoindolin-3-yl)propanoate

The tert-butyl ester intermediate is hydrolyzed under acidic conditions to afford the final carboxylic acid.

Experimental Protocol:

The tert-butyl 3-(2-oxoindolin-3-yl)propanoate (1.0 eq.) is dissolved in a suitable solvent mixture, such as dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., a 1:1 mixture). The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent and excess TFA are then removed under reduced pressure. The residue is co-evaporated with a solvent like toluene to remove residual TFA. The crude product can be purified by recrystallization or trituration with a suitable solvent system (e.g., diethyl ether/hexane) to yield this compound as a solid.

| Reagent/Solvent | Molar Ratio/Concentration | Role |

| tert-Butyl 3-(2-oxoindolin-3-yl)propanoate | 1.0 eq. | Starting Material |

| Trifluoroacetic Acid (TFA) | Excess | Acid Catalyst |

| Dichloromethane (DCM) | - | Solvent |

Route 2: Knoevenagel Condensation Pathway

This alternative two-step synthesis utilizes a Knoevenagel condensation followed by a selective reduction of the resulting exocyclic double bond.

Step 1: Synthesis of 2-(2-Oxoindolin-3-ylidene)acetic acid

The synthesis commences with a Doebner-Knoevenagel condensation between isatin and malonic acid, typically catalyzed by a weak base like pyridine, which also serves as the solvent.[1]

Experimental Protocol:

A mixture of isatin (1.0 eq.) and malonic acid (1.2 eq.) in pyridine is heated to reflux.[1] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into a mixture of ice and concentrated hydrochloric acid to precipitate the product. The solid is collected by filtration, washed thoroughly with water, and dried to afford 2-(2-oxoindolin-3-ylidene)acetic acid.

| Reagent/Solvent | Molar Ratio/Concentration | Role |

| Isatin | 1.0 eq. | Starting Material |

| Malonic Acid | 1.2 eq. | Active Methylene Compound |

| Pyridine | - | Base Catalyst & Solvent |

| Hydrochloric Acid | - | Neutralization/Precipitation |

| Product | Yield | Reference |

| 2-(2-Oxoindolin-3-ylidene)acetic acid | Typically high | [1] |

Step 2: Reduction of 2-(2-Oxoindolin-3-ylidene)acetic acid

The exocyclic double bond of the intermediate is selectively reduced to yield the final product. Catalytic hydrogenation is a common and effective method for this transformation.

Experimental Protocol:

2-(2-Oxoindolin-3-ylidene)acetic acid (1.0 eq.) is dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of palladium on carbon (Pd/C, 10 mol%) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the crude product. Purification by recrystallization yields this compound.

| Reagent/Solvent | Molar Ratio/Concentration | Role |

| 2-(2-Oxoindolin-3-ylidene)acetic acid | 1.0 eq. | Starting Material |

| Palladium on Carbon (10%) | Catalytic | Catalyst |

| Hydrogen (H2) | Excess | Reducing Agent |

| Ethanol/Methanol | - | Solvent |

Characterization Data

The structural confirmation of the final product, this compound, and its intermediates would be achieved through standard spectroscopic techniques.

Expected Spectroscopic Data for this compound:

-

¹H NMR: Resonances corresponding to the aromatic protons of the oxindole ring, a multiplet for the C3 proton, and multiplets for the two methylene groups of the propanoic acid side chain. The chemical shifts and coupling patterns would be consistent with the proposed structure.

-

¹³C NMR: Signals for the carbonyl carbon of the oxindole, the aromatic carbons, the C3 carbon, the carboxylic acid carbonyl, and the two methylene carbons of the side chain.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the target compound (C11H11NO3, MW: 205.21 g/mol ).

Specific, experimentally determined NMR and MS data are not consistently available in the public domain and would need to be acquired upon synthesis.

Conclusion

This technical guide has detailed two viable synthetic routes for the preparation of this compound. The Michael addition pathway offers a convergent approach, while the Knoevenagel condensation route provides an alternative strategy starting from readily available isatin. The choice of route may depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. Both pathways involve well-established chemical transformations and provide a solid foundation for the synthesis of this important oxindole derivative for applications in drug discovery and development. Further optimization of reaction conditions may be necessary to achieve high yields and purity on a larger scale.

References

An In-depth Technical Guide to the Synthesis of Oxindole-3-propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining Oxindole-3-propionic Acid, a key intermediate in various pharmaceutical syntheses. The following sections detail various synthetic routes, complete with experimental protocols, quantitative data for comparison, and visual representations of the reaction pathways.

Synthesis via Condensation of Oxindole with Diethyl Malonate followed by Reduction and Decarboxylation

This classical approach involves a Knoevenagel-type condensation of oxindole with diethyl malonate to form an intermediate, which is subsequently reduced and decarboxylated to yield the target compound.

Experimental Protocol

Step 1: Condensation of Oxindole and Diethyl Malonate

-

A mixture of oxindole (1 equivalent) and diethyl malonate (1.5 equivalents) is prepared in a suitable solvent such as ethanol.

-

A catalytic amount of a base, for example, piperidine or sodium ethoxide, is added to the mixture.

-

The reaction mixture is heated to reflux and stirred for a period of 4-8 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting crude product, ethyl 2-(2-oxoindolin-3-ylidene)malonate, is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of the Intermediate

-

The purified ethyl 2-(2-oxoindolin-3-ylidene)malonate (1 equivalent) is dissolved in a suitable solvent like ethanol or acetic acid.

-

A reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂/Pd-C), is added portion-wise at a controlled temperature (typically 0-25 °C).

-

The reaction is stirred until the reduction is complete, as indicated by TLC.

-

The reaction is quenched by the careful addition of water or a dilute acid.

-

The product, diethyl 2-(2-oxoindolin-3-yl)malonate, is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.

Step 3: Hydrolysis and Decarboxylation

-

The crude diethyl 2-(2-oxoindolin-3-yl)malonate is subjected to hydrolysis by heating with an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

After the hydrolysis is complete, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

-

The acidification step often induces decarboxylation upon heating.

-

The precipitated solid, Oxindole-3-propionic Acid, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Quantitative Data Summary

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Condensation | Oxindole, Diethyl Malonate, Piperidine | Ethanol | Reflux | 4-8 | 70-85 |

| 2. Reduction | Ethyl 2-(2-oxoindolin-3-ylidene)malonate, NaBH₄ | Ethanol | 0-25 | 2-4 | 80-95 |

| 3. Hydrolysis & Decarboxylation | Diethyl 2-(2-oxoindolin-3-yl)malonate, NaOH(aq), HCl(aq) | Water | Reflux | 3-6 | 75-90 |

Reaction Pathway

Caption: Synthesis via malonic ester condensation.

Synthesis via Ring Rearrangement of α-(o-Aminophenyl)glutaric Acid

This method involves the preparation of α-(o-aminophenyl)glutaric acid, which then undergoes a cyclization reaction to form the desired oxindole-3-propionic acid.[1] This approach is advantageous as it builds the oxindole ring system with the propionic acid side chain already in place.

Experimental Protocol

Step 1: Synthesis of α-(γ-Nitrophenyl)glutaric Acid

-

This intermediate can be synthesized through various established routes, often involving the Michael addition of a nitrophenyl anion equivalent to a glutaric acid derivative.

Step 2: Reduction of the Nitro Group

-

α-(γ-Nitrophenyl)-glutaric acid (1 equivalent) is dissolved in a suitable solvent, such as methanol or ethanol.

-

A catalyst, typically palladium on charcoal (Pd/C), is added to the solution.

-

The mixture is subjected to hydrogenation with hydrogen gas (H₂) under pressure until the nitro group is fully reduced to an amino group. The reaction progress can be monitored by the uptake of hydrogen or by TLC.

-

Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield α-(o-aminophenyl)glutaric acid.

Step 3: Cyclization to Oxindole-3-propionic Acid

-

The α-(o-aminophenyl)glutaric acid is heated, either neat or in a high-boiling solvent, to induce cyclization through the formation of a lactam.[1]

-

Alternatively, the cyclization can be promoted by treatment with a dehydrating agent.

-

The crude Oxindole-3-propionic Acid is then purified by recrystallization.

Quantitative Data Summary

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Reduction | α-(γ-Nitrophenyl)glutaric acid, H₂, Pd/C | Methanol | 25 | 4-12 | 90-98 |

| 2. Cyclization | α-(o-Aminophenyl)glutaric acid | Neat/High-boiling solvent | >150 | 1-3 | 70-85 |

Reaction Pathway

Caption: Synthesis via ring rearrangement.

Direct Synthesis from Indole via Michael Addition

A more direct approach involves the Michael addition of an acrylic acid derivative to indole, followed by oxidation of the indole ring to the corresponding oxindole. However, this method can sometimes lead to the formation of di-addition products.[2]

Experimental Protocol

Step 1: Michael Addition of Acrylic Acid to Indole

-

Indole (1 equivalent) and acrylic acid (1.2 equivalents) are dissolved in a suitable solvent, and a base catalyst is added.[3]

-

The reaction is stirred at an elevated temperature for several hours.

-

After the reaction is complete, the mixture is worked up to isolate 3-indolepropionic acid.

Step 2: Oxidation to Oxindole-3-propionic Acid

-

The 3-indolepropionic acid is dissolved in an appropriate solvent.

-

An oxidizing agent, such as N-bromosuccinimide (NBS) in the presence of water or other specialized reagents, is added to selectively oxidize the 2-position of the indole ring.

-

The reaction is monitored by TLC, and upon completion, the product is isolated and purified.

Quantitative Data Summary

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Michael Addition | Indole, Acrylic Acid, Base | Dioxane | 80-100 | 6-12 | 60-75 |

| 2. Oxidation | 3-Indolepropionic Acid, NBS/H₂O | t-BuOH/H₂O | 0-25 | 1-3 | 50-70 |

Reaction Pathway

Caption: Synthesis from indole via Michael addition.

Synthesis from Isatin

Isatin serves as a versatile starting material for a variety of oxindole derivatives. The synthesis of oxindole-3-propionic acid from isatin can be achieved through a Wittig-type reaction or a Knoevenagel condensation followed by reduction.

Experimental Protocol (Wittig Approach)

Step 1: Wittig Reaction

-

A phosphonium ylide derived from a protected 3-carboxypropyltriphenylphosphonium bromide is generated in situ using a strong base like n-butyllithium in an anhydrous solvent such as THF at low temperature.

-

A solution of isatin (1 equivalent) in THF is added dropwise to the ylide solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched, and the product, a protected 3-(2-oxoindolin-3-ylidene)propanoic acid, is extracted and purified.

Step 2: Reduction and Deprotection

-

The double bond of the intermediate is reduced using catalytic hydrogenation (H₂/Pd-C).

-

The protecting group on the carboxylic acid is removed under appropriate conditions (e.g., acid or base hydrolysis) to yield Oxindole-3-propionic Acid.

Quantitative Data Summary

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Wittig Reaction | Isatin, Phosphonium Ylide | THF | -78 to 25 | 4-8 | 60-75 |

| 2. Reduction & Deprotection | Intermediate, H₂, Pd/C; Acid/Base | Various | 25 | 3-6 | 85-95 |

Reaction Pathway

Caption: Synthesis from isatin via a Wittig reaction.

References

Physicochemical Properties of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid, a molecule of interest in medicinal chemistry and drug development. Known by several synonyms, including Oxindolylalanine, this compound is an oxindole derivative structurally related to the amino acid tryptophan.[1] Understanding its physicochemical characteristics is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. This document compiles available computed data, outlines generalized experimental protocols for its characterization, and presents this information in a clear, structured format for easy reference by researchers.

Chemical Identity and Structure

This compound is characterized by an oxindole core linked to a propanoic acid moiety. The presence of both a lactam function within the oxindole ring system and a carboxylic acid group imparts specific chemical properties to the molecule.

-

IUPAC Name: this compound[1]

-

Synonyms: Oxindolylalanine, 2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid, beta-(3-(2-Indolinone))alanine[1]

-

CAS Number: 32999-55-6[1]

-

Molecular Formula: C₁₁H₁₂N₂O₃[1]

-

Chemical Structure: (A 2D chemical structure diagram would be presented here in a full whitepaper)

Physicochemical Data

Precise experimental data for this compound is not extensively available in the public domain. The following tables summarize key physicochemical parameters, primarily based on high-quality computational predictions from publicly accessible databases. For comparative purposes, experimental data for the closely related compound, Indole-3-propionic acid, is included where available and clearly noted.

Table 1: General and Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 220.22 g/mol | PubChem[1] |

| Exact Mass | 220.08479225 Da | PubChem[1] |

| Monoisotopic Mass | 220.08479225 Da | PubChem[1] |

| Topological Polar Surface Area | 92.4 Ų | PubChem[1] |

| Complexity | 306 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| XLogP3 (Lipophilicity) | -2.4 | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

Table 2: Experimental Physicochemical Properties (with reference to a related compound)

| Property | Value (for this compound) | Value (for Indole-3-propionic acid) | Source (for Indole-3-propionic acid) |

| Melting Point | Data not available | 132-135 °C | Fisher Scientific[2] |

| Boiling Point | Data not available | Data not available | |

| Solubility | Data not available | Slightly soluble in water | Fisher Scientific[2] |

| pKa | Data not available | Data not available |

Experimental Protocols for Physicochemical Characterization

While specific experimental protocols for this compound are not detailed in the literature, standard methodologies for amino acid and indole derivatives can be applied.

Determination of Melting Point

A standard capillary melting point apparatus would be utilized. A small, dry sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Solubility Assessment

The solubility can be determined in various solvents (e.g., water, ethanol, DMSO) by adding a known amount of the compound to a specific volume of the solvent at a controlled temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is measured, often by UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis

A solution of the compound in a suitable solvent (e.g., ethanol or water) is prepared. The UV-Vis spectrum is recorded, typically from 200 to 400 nm, to determine the wavelength(s) of maximum absorbance (λmax). This data is useful for quantitative analysis and for providing information about the electronic structure of the molecule.

dot

Caption: Generalized workflow for quantitative analysis using UV-Vis spectroscopy.

¹H and ¹³C NMR spectra are essential for structural elucidation and confirmation. The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O), and spectra are acquired on an NMR spectrometer. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.

dot

Caption: A standard workflow for structural elucidation by NMR spectroscopy.

Mass spectrometry is used to determine the exact mass of the molecule and to study its fragmentation patterns. Techniques such as electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) are commonly used. For Oxindolylalanine, characteristic immonium ions can be observed, and fragmentation of these can help distinguish it from its isomers.[3] Pseudo MS³ spectra of the m/z 175.08 immonium ion have been shown to yield characteristic signals at m/z 130.05 and 132.05 for Oxindolylalanine-containing peptides.[3]

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of the compound and for quantitative analysis. A reversed-phase C18 column is often suitable. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an ion-pairing agent like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector set at the λmax of the compound.

Biological Context and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the involvement of this compound in distinct biological signaling pathways. As a derivative of tryptophan, it is plausible that it may interact with pathways related to tryptophan metabolism or with receptors that bind indole-containing ligands. However, without direct experimental evidence, any depiction of a signaling pathway would be speculative.

dot

Caption: Relationship between the compound and known signaling pathways.

Conclusion

This technical guide has synthesized the available physicochemical information for this compound. While a substantial amount of data is computationally derived, it provides a solid foundation for researchers. The outlined experimental protocols offer a roadmap for the empirical determination of this compound's properties. Further research is warranted to elucidate its experimental physicochemical parameters and to explore its potential biological activities and roles in cellular signaling.

References

Navigating the Spectral Landscape of Oxindole-3-propionic Acid: A Technical Guide

For Immediate Release

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic data for Oxindole-3-propionic Acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the compound's structural features as determined by 1H and 13C NMR spectroscopy. Due to the absence of publicly available experimental NMR data for Oxindole-3-propionic Acid, this guide utilizes predicted spectral data to facilitate further research and application.

Predicted 1H and 13C NMR Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for Oxindole-3-propionic Acid. These predictions are based on computational models and provide a valuable reference for the structural elucidation of this compound.

Table 1: Predicted ¹H NMR Data for Oxindole-3-propionic Acid

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity |

| H-1' | ~10.5 | Singlet |

| H-4' | ~7.2 | Doublet |

| H-5' | ~7.0 | Triplet |

| H-6' | ~7.3 | Triplet |

| H-7' | ~6.9 | Doublet |

| H-3' | ~3.6 | Triplet |

| H-2 | ~2.5 | Multiplet |

| H-3 | ~2.8 | Multiplet |

| H-1 (COOH) | ~12.0 | Singlet |

Table 2: Predicted ¹³C NMR Data for Oxindole-3-propionic Acid

| Atom No. | Chemical Shift (δ, ppm) |

| C-2' | ~178 |

| C-3a' | ~128 |

| C-7a' | ~142 |

| C-4' | ~125 |

| C-5' | ~122 |

| C-6' | ~129 |

| C-7' | ~110 |

| C-3' | ~45 |

| C-2 | ~30 |

| C-3 | ~35 |

| C-1 (COOH) | ~175 |

Experimental Protocols

While specific experimental data for Oxindole-3-propionic Acid is not available, a general methodology for acquiring high-quality 1H and 13C NMR spectra for a similar organic compound is outlined below.

Sample Preparation:

-

Approximately 5-10 mg of the solid Oxindole-3-propionic Acid sample would be dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift reference.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), would be added to the solution to provide a zero point for the chemical shift scale.

-

The solution would then be transferred to a standard 5 mm NMR tube.

NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire the spectra.

-

¹H NMR Spectroscopy:

-

A standard one-pulse sequence would be employed.

-

Typical acquisition parameters would include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Spectroscopy:

-

A proton-decoupled pulse sequence (e.g., zgpg30) would be used to obtain a spectrum with single lines for each unique carbon atom.

-

A wider spectral width (e.g., 0-200 ppm) would be necessary.

-

Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay would be required to obtain a spectrum with an adequate signal-to-noise ratio.

-

Data Processing:

-

The raw free induction decay (FID) data would be Fourier transformed to generate the frequency-domain NMR spectrum.

-

Phase and baseline corrections would be applied to the spectrum.

-

The chemical shifts of the peaks would be referenced to the TMS signal at 0.00 ppm.

-

For ¹H NMR spectra, the peaks would be integrated to determine the relative number of protons, and the multiplicities and coupling constants would be analyzed to deduce the connectivity of the protons.

Visualizations

To further aid in the understanding of the molecular structure and the processes involved in its analysis, the following diagrams have been generated.

Caption: Molecular structure of Oxindole-3-propionic Acid with atom numbering for NMR assignments.

Caption: A generalized workflow for NMR data acquisition and structural elucidation.

An In-depth Technical Guide to the FT-IR and Mass Spectrometric Analysis of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid, a molecule of interest in drug development and organic synthesis. The guide details experimental protocols for Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS), presents anticipated data in a structured format, and includes a workflow diagram for the analytical process. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound belongs to the oxindole family, a class of compounds with a wide range of biological activities. Accurate structural elucidation and characterization are crucial for its development as a potential therapeutic agent. FT-IR spectroscopy provides valuable information about the functional groups present in the molecule, while mass spectrometry is essential for determining its molecular weight and fragmentation pattern, aiding in structural confirmation.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The predicted data, based on the analysis of similar oxindole and carboxylic acid-containing compounds, are summarized in Table 1.[1][2][3]

Table 1: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| 3400 - 3200 | N-H (amide) | Stretching, hydrogen-bonded |

| 3300 - 2500 | O-H (carboxylic acid) | Stretching, broad, H-bonded |

| 3100 - 3000 | C-H (aromatic) | Stretching |

| 2980 - 2850 | C-H (aliphatic) | Stretching |

| ~1710 | C=O (carboxylic acid) | Stretching |

| ~1680 | C=O (amide, lactam) | Stretching |

| 1620 - 1580 | C=C (aromatic) | Ring stretching |

| 1470 - 1450 | C-H (aliphatic) | Bending |

| 1320 - 1210 | C-O (carboxylic acid) | Stretching |

| 760 - 740 | C-H (aromatic) | Out-of-plane bending |

Predicted Mass Spectrometry Data

Mass spectrometric analysis, particularly with techniques like electrospray ionization (ESI), is expected to provide the molecular weight and key fragmentation patterns for this compound. The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments are presented in Table 2. The fragmentation of indole alkaloids and related compounds often involves characteristic losses of small molecules.[4][5][6][7]

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion Description |

| 220.08 | [M+H]⁺ (Protonated Molecular Ion) |

| 202.07 | [M+H - H₂O]⁺ (Loss of water) |

| 174.08 | [M+H - COOH]⁺ (Loss of carboxyl group) |

| 146.06 | [M+H - C₃H₅O₂]⁺ (Loss of propanoic acid side chain) |

| 130.05 | (Further fragmentation of the oxindole ring) |

Experimental Protocols

The following are detailed methodologies for the FT-IR and mass spectrometric analysis of this compound.

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

Sample Preparation:

-

Ensure the sample of this compound is of high purity and thoroughly dried to avoid interference from water.

-

Prepare a solid sample for analysis using the KBr pellet method:

-

Grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

-

Perform automatic background subtraction.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

Data Acquisition (Positive Ion Mode):

-

Set the ESI source parameters:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (N₂) Flow: 1 - 2 L/min

-

Drying Gas (N₂) Flow: 8 - 12 L/min

-

Drying Gas Temperature: 300 - 350 °C

-

-

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire mass spectra in the positive ion mode over a mass range of m/z 50-500.

-

For fragmentation analysis (MS/MS), select the precursor ion corresponding to the protonated molecule [M+H]⁺ and subject it to collision-induced dissociation (CID) with argon or nitrogen gas.

-

Vary the collision energy to obtain optimal fragmentation.

Workflow Diagram

The following diagram illustrates the logical workflow for the analysis of this compound using FT-IR and Mass Spectrometry.

Caption: Analytical workflow for the characterization of the target compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Elucidation of Oxindole-3-propionic Acid: A Technical Overview

An In-depth Guide for Researchers in Drug Discovery and Development

Abstract

Oxindole-3-propionic acid is a molecule of significant interest within medicinal chemistry and drug development due to its structural relation to biologically active indole compounds. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural aspects of oxindole-3-propionic acid. While an experimentally determined crystal structure for oxindole-3-propionic acid is not publicly available at the time of this publication, we present the detailed crystallographic data of its closely related precursor, 1H-Indole-3-propionic acid, to serve as a valuable proxy for molecular modeling and structural comparison. Furthermore, this guide outlines a detailed experimental protocol for the synthesis of oxindole-3-propionic acid and the subsequent steps for its crystallization and structural analysis, providing a roadmap for researchers to determine its definitive crystal structure.

Introduction

The oxindole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities. The addition of a propionic acid side chain at the 3-position introduces a key functional group that can engage in various intermolecular interactions, making oxindole-3-propionic acid a compelling candidate for further investigation. The precise arrangement of atoms in its solid state, governed by its crystal structure, dictates its physicochemical properties, including solubility, stability, and bioavailability, which are critical parameters in drug development. This document aims to consolidate the current knowledge on the structural characteristics of oxindole-3-propionic acid and to provide the necessary experimental framework for its definitive crystallographic determination.

Crystallographic Data of 1H-Indole-3-propionic Acid (Analogue)

As of the date of this guide, a complete, experimentally determined crystal structure of Oxindole-3-propionic Acid has not been deposited in publicly accessible crystallographic databases. However, the crystal structure of its immediate synthetic precursor, 1H-Indole-3-propionic Acid, has been resolved and provides valuable insights into the potential solid-state conformation and packing of the title compound.

Disclaimer: The following crystallographic data pertains to 1H-Indole-3-propionic Acid , not Oxindole-3-propionic Acid. This information is provided as the closest available structural analogue.

The crystal structure of 1H-Indole-3-propionic acid reveals a monoclinic system with the space group P21/a. The molecules form centrosymmetric dimers through intermolecular hydrogen bonds between the carboxyl groups. The propionic acid side chain adopts a nearly planar, fully extended conformation.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a | 12.346 (3) Å |

| b | 5.244 (3) Å |

| c | 14.362 (2) Å |

| α | 90° |

| β | 94.77 (2)° |

| γ | 90° |

| Volume | 926.6 (5) ų |

| Z | 4 |

| Calculated Density | 1.356 Mg/m³ |

| Radiation Type | Mo Kα |

| Wavelength | 0.71069 Å |

| Temperature | 296 K |

Table 1: Crystallographic data for 1H-Indole-3-propionic Acid. Data sourced from Okabe & Adachi, 1998.

Experimental Protocols

This section details the methodologies for the synthesis of oxindole-3-propionic acid, its crystallization, and subsequent structure determination by X-ray diffraction.

Synthesis of Oxindole-3-propionic Acid

A common and effective method for the synthesis of oxindole-3-propionic acid is the oxidation of indole-3-propionic acid.

Materials:

-

Indole-3-propionic acid

-

N-Bromosuccinimide (NBS)

-

Acetic acid

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Standard laboratory glassware and equipment

Procedure:

-

Oxidation: Dissolve indole-3-propionic acid in glacial acetic acid.

-

Slowly add N-bromosuccinimide to the solution with stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

Reduction: The crude product from the previous step is dissolved in a suitable solvent, such as ethanol.

-

A catalytic amount of Pd/C is added to the solution.

-

The mixture is then subjected to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC).

-

Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated. The resulting crude oxindole-3-propionic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is often a successful method.

Procedure:

-

Dissolve the purified oxindole-3-propionic acid in a minimal amount of a suitable solvent (e.g., 90% ethanol) at an elevated temperature to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature.

-

Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

-

Monitor the solution for the formation of well-defined single crystals.

X-ray Diffraction Analysis

The following outlines the general workflow for crystal structure determination using a single-crystal X-ray diffractometer.

Procedure:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

Workflow for Structure Determination

The logical flow from synthesis to the final determination of the crystal structure is a critical pathway for researchers. The following diagram, generated using the DOT language, illustrates this experimental workflow.

Conclusion

While the definitive crystal structure of oxindole-3-propionic acid remains to be experimentally determined, this technical guide provides researchers with the essential information and protocols to pursue this goal. The crystallographic data of the closely related 1H-Indole-3-propionic acid offers a solid foundation for computational studies and structural comparisons. The detailed synthetic and crystallographic procedures outlined herein present a clear path for obtaining high-quality single crystals and ultimately elucidating the three-dimensional structure of oxindole-3-propionic acid. This will undoubtedly contribute to a deeper understanding of its structure-activity relationships and accelerate its potential development as a therapeutic agent.

A Comprehensive Technical Guide to 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid

This technical guide provides a detailed overview of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid, including its nomenclature, physicochemical properties, synthesis, and a discussion of its biological context. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Nomenclature and Identification

This compound is a derivative of indole with a propanoic acid substituent. It is also commonly known by several alternative names. The nomenclature and chemical identifiers are summarized in the table below.

| Identifier Type | Value |

| Systematic Name | This compound |

| Common Name | Oxindole-3-propionic acid |

| CAS Number | 2971-17-7 |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

It is crucial to distinguish this compound from the structurally similar but distinct Indole-3-propionic acid (IPA) , which lacks the oxo group at the C2 position of the indole ring. IPA is a well-characterized metabolite produced by the gut microbiota and exhibits significant biological activity. While the two compounds are related, their biological functions are not interchangeable.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Appearance | Solid |

| Molecular Weight | 205.21 g/mol |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Canonical SMILES | C1=CC=C2C(=C1)C(C(=O)N2)CCC(=O)O |

| InChI Key | PQNPNRIIMZVTKC-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

A common method for the synthesis of Oxindole-3-propionic acid involves the oxidation of Indole-3-propionic acid.

This protocol is based on a two-step process involving bromination followed by reduction.

Step 1: Bromination of Indole-3-propionic acid

-

Dissolve Indole-3-propionic acid in glacial acetic acid.

-

Slowly add a solution of N-bromosuccinimide (NBS) in acetic acid to the reaction mixture at room temperature.

-

Stir the mixture for a specified period to allow for the completion of the bromination reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the intermediate product can be isolated by precipitation and filtration.

Step 2: Reduction to Oxindole-3-propionic acid

-

Suspend the crude product from Step 1 in a suitable solvent, such as ethanol.

-

Add a palladium on carbon (H₂/Pd) catalyst to the suspension.

-

Hydrogenate the mixture under a hydrogen atmosphere at a specified pressure and temperature.

-

Monitor the reaction until the uptake of hydrogen ceases.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude Oxindole-3-propionic acid.

-

The final product can be purified by recrystallization from an appropriate solvent system.

A workflow for this synthesis is depicted in the diagram below.

Biological Activity and Signaling Pathways

While there is a substantial body of research on the biological activities of Indole-3-propionic acid (IPA), a tryptophan metabolite produced by gut microbiota, there is limited specific information available for this compound.

IPA is known to be a potent antioxidant and neuroprotective agent. It is also recognized as a ligand for the Pregnane X receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR), through which it modulates various signaling pathways related to inflammation and metabolism.

Given that Oxindole-3-propionic acid can be synthesized from IPA, it is plausible that it may act as a metabolite or a synthetic analog. However, the introduction of the oxo group at the C2 position significantly alters the electronic and steric properties of the molecule, which would likely impact its biological activity and receptor binding affinity. Further research is required to elucidate the specific biological roles and signaling pathways associated with Oxindole-3-propionic acid.

The potential metabolic relationship between Indole-3-propionic acid and Oxindole-3-propionic acid is illustrated below.

Oxindole-3-propionic Acid: A Technical Guide to its Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxindole-3-propionic acid, a derivative of the oxindole heterocyclic scaffold, represents a molecule of interest primarily from a chemical synthesis perspective. Its history is rooted in the mid-20th century exploration of ring rearrangement reactions. Despite the rich biological activities associated with the broader class of oxindoles, specific research into the biological functions and potential therapeutic applications of Oxindole-3-propionic acid remains notably limited in publicly accessible scientific literature. This guide provides a comprehensive overview of the historical discovery and the pivotal synthesis of Oxindole-3-propionic acid, alongside a detailed, representative experimental protocol. The conspicuous absence of substantial biological data is highlighted, positioning this compound as a potential candidate for future exploratory research.

Discovery and Historical Context

The first documented synthesis of Oxindole-3-propionic acid was reported in 1954 by H. A. Lloyd and E. C. Horning in the Journal of the American Chemical Society.[1] Their work, titled "Synthesis of Oxindole-3-propionic Acid by Ring Rearrangement," signifies a key moment in the exploration of synthetic methodologies for generating functionalized oxindole structures.[1] At the time, research into the chemistry of indole alkaloids and related heterocyclic systems was a burgeoning field. The development of novel synthetic routes to access diverse molecular scaffolds was of paramount importance for the potential discovery of new therapeutic agents and for the fundamental understanding of chemical reactivity.

The synthesis described by Lloyd and Horning is significant as it demonstrates a "ring rearrangement" strategy. This approach often involves the transformation of one cyclic system into another, showcasing elegant and sometimes unexpected chemical pathways. While the specific motivations of Lloyd and Horning are detailed within the full text of their 1954 publication, the work fits into the broader scientific endeavor of the era to expand the toolkit of synthetic organic chemistry.

Physicochemical Properties

Limited quantitative data for Oxindole-3-propionic acid is available. The following table summarizes its basic chemical properties.

| Property | Value | Source |

| CAS Number | 2971-17-7 | Publicly available chemical databases |

| Molecular Formula | C₁₁H₁₁NO₃ | Publicly available chemical databases |

| Molecular Weight | 205.21 g/mol | Publicly available chemical databases |

| IUPAC Name | 3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid | Publicly available chemical databases |

Synthesis of Oxindole-3-propionic Acid

Representative Experimental Protocol: Synthesis by Ring Rearrangement

Objective: To synthesize Oxindole-3-propionic acid through a ring rearrangement of a suitable precursor. A plausible precursor for such a reaction would be a substituted quinoline or a related nitrogen-containing bicyclic system that can undergo oxidative cleavage and subsequent recyclization.

Materials:

-

Precursor molecule (e.g., a substituted 2-chloroquinoline derivative)

-

Oxidizing agent (e.g., ozone, potassium permanganate)

-

Reducing agent (e.g., sodium borohydride, catalytic hydrogenation)

-

Acid or base for hydrolysis (e.g., hydrochloric acid, sodium hydroxide)

-

Organic solvents (e.g., dichloromethane, methanol, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Oxidative Cleavage: The starting precursor molecule is dissolved in a suitable solvent (e.g., a mixture of dichloromethane and methanol) and cooled to a low temperature (e.g., -78 °C). An oxidizing agent, such as ozone, is bubbled through the solution until the starting material is consumed (monitored by thin-layer chromatography).

-

Reductive Workup: The reaction mixture is purged with an inert gas (e.g., nitrogen) to remove excess ozone. A reducing agent, such as sodium borohydride, is then carefully added to the solution to quench the ozonide and reduce the resulting intermediates.

-

Hydrolysis: After the reductive workup, the solvent is removed under reduced pressure. The resulting crude material is then subjected to acidic or basic hydrolysis to convert any ester or amide functionalities to the desired carboxylic acid.

-

Cyclization/Rearrangement: The conditions of the hydrolysis step (e.g., heating in an acidic medium) are often sufficient to induce the ring rearrangement and cyclization to form the oxindole ring system.

-

Extraction and Purification: The reaction mixture is cooled, and the product is extracted into an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Chromatography: The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure Oxindole-3-propionic acid.

-

Characterization: The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Mechanism of Action

Extensive searches of scientific databases for biological activities, mechanisms of action, and quantitative data specifically associated with Oxindole-3-propionic acid (CAS 2971-17-7) did not yield significant findings. This suggests that, following its initial synthesis, the compound has not been a major focus of biological or pharmaceutical research.

This is in stark contrast to the closely related compound, Indole-3-propionic acid (IPA) , which has been the subject of numerous studies. IPA is a metabolite of tryptophan produced by the gut microbiota and has been shown to possess potent antioxidant, anti-inflammatory, and neuroprotective properties. It is crucial for researchers to distinguish between these two molecules, as their structural differences (the presence of a ketone group at the 2-position of the indole ring in Oxindole-3-propionic acid) would be expected to lead to different biological activities.

The lack of data on Oxindole-3-propionic acid presents a research gap and an opportunity for new investigations into the potential biological effects of this molecule.

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible workflow for the synthesis of Oxindole-3-propionic acid based on a ring rearrangement strategy.

Conclusion and Future Directions

Oxindole-3-propionic acid is a molecule with a defined historical entry into the chemical literature through the work of Lloyd and Horning in 1954.[1] The synthesis via ring rearrangement highlights a classic approach in organic chemistry. However, despite the well-established biological importance of the oxindole core in numerous pharmaceuticals and natural products, Oxindole-3-propionic acid itself remains an enigmatic entity in the biological and pharmacological landscape.

The absence of significant research into its biological effects presents a clear opportunity for the scientific community. Future studies could focus on:

-

Screening for Biological Activity: Evaluating Oxindole-3-propionic acid in a variety of biological assays to identify any potential therapeutic properties, such as anticancer, anti-inflammatory, or neuroprotective effects.

-

Comparative Studies: Directly comparing the biological activity of Oxindole-3-propionic acid with that of Indole-3-propionic acid to understand the structure-activity relationship and the impact of the 2-oxo group.

-

Target Identification: If any biological activity is discovered, subsequent studies could focus on identifying the molecular targets and elucidating the mechanism of action.

References

Unveiling the Enigma of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic Acid in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the natural occurrence of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid, a compound of interest in various scientific domains. Our comprehensive investigation reveals a notable absence of direct evidence for the natural occurrence of this specific molecule in the current scientific literature. However, this guide illuminates the presence of structurally analogous compounds in nature, namely 2-amino-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid (oxindolylalanine) in Arabidopsis thaliana, and the well-documented production of 3-Indolepropionic acid (IPA) by mammalian gut microbiota. We further explore a plausible biosynthetic route for oxindole derivatives through the enzymatic oxidation of indole compounds, drawing parallels with the observed conversion of Indole-3-acetic acid (IAA) to its oxindole counterpart in plants. This document provides a thorough examination of these related natural products, including quantitative data, detailed experimental protocols for their study, and a visualization of relevant biological pathways, offering a valuable resource for researchers navigating this intriguing area of study.

Introduction: The Quest for a Naturally Occurring Oxindole

This compound belongs to the oxindole class of compounds, which are characterized by a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring with a carbonyl group at the 2-position. The oxindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. While the synthetic chemistry of oxindoles is well-established, the natural occurrence of this specific propanoic acid derivative remains elusive. This guide aims to provide a comprehensive overview of the current state of knowledge regarding its potential natural sources, drawing upon data from closely related molecules.

Natural Occurrence: A Tale of Two Analogs

Our extensive search of scientific databases and literature has not yielded any direct reports on the isolation of this compound from a natural source. However, compelling evidence exists for the natural occurrence of two structurally similar compounds, which provide a strong basis for inferring potential biosynthetic pathways and biological relevance.

Oxindolylalanine in Arabidopsis thaliana: A Plant-Derived Precedent

A closely related oxindole, 2-amino-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid , also known as oxindolylalanine, has been reported to be present in the model plant species Arabidopsis thaliana. This discovery is significant as it confirms that the oxindole core structure, substituted at the 3-position with a propanoic acid-like side chain, is indeed produced in the plant kingdom. The presence of the amino group distinguishes it from the target molecule of this guide, suggesting it is an alanine derivative of the oxindole scaffold. The biosynthetic origin of oxindolylalanine in Arabidopsis is not yet fully elucidated but is presumed to arise from the oxidation of tryptophan or its derivatives.

3-Indolepropionic Acid (IPA): A Gut Microbiome Metabolite

In the mammalian gut, a structurally analogous indole derivative, 3-Indolepropionic acid (IPA) , is a well-characterized metabolite produced from dietary tryptophan by the gut microbiota. IPA lacks the oxo-group at the 2-position of the indole ring that characterizes the target molecule. It is a potent antioxidant and has been the subject of extensive research due to its neuroprotective, anti-inflammatory, and gut barrier-protective properties. The natural production of IPA by commensal bacteria such as Clostridium sporogenes is a clear example of host-microbe symbiosis influencing host physiology.

Quantitative Data on 3-Indolepropionic Acid (IPA)

Given the lack of data for the target compound, we present quantitative data for its closest naturally occurring and well-studied analog, 3-Indolepropionic acid (IPA). These concentrations can vary significantly based on diet, gut microbiome composition, and host health status.

| Biological Matrix | Species | Concentration Range | Method of Analysis | Reference(s) |

| Human Plasma | Human | 0.1 - 1.0 µM | LC-MS/MS | [1] |

| Human Plasma | Human | 100 - 200 ng/mL | LC-MS/MS | [1] |

| Human Feces | Human | Not consistently reported | LC-MS/MS | - |

| Rat Plasma | Rat | ~5 µM | LC-MS/MS | [1] |

Table 1: Reported Concentrations of 3-Indolepropionic Acid (IPA) in Biological Samples.

Plausible Biosynthetic Pathways

While the definitive biosynthetic pathway for this compound is unknown due to its unconfirmed natural occurrence, we can propose a logical pathway based on established enzymatic reactions in nature.

The Oxidation of Indole-3-propionic Acid

A plausible route to the formation of this compound is the direct oxidation of 3-Indolepropionic acid (IPA). This hypothesis is supported by the well-documented enzymatic oxidation of the plant hormone Indole-3-acetic acid (IAA) to Oxindole-3-acetic acid in plants such as Zea mays. This conversion is catalyzed by an oxygenase enzyme. A similar enzymatic or even non-enzymatic oxidative process in the gut environment or within host tissues could potentially convert IPA into its oxindole derivative.

Figure 1: A proposed biosynthetic pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for the study of the naturally occurring analogs discussed in this guide.

Isolation and Characterization of Oxindolylalanine from Arabidopsis thaliana**

Disclaimer: The primary literature detailing the original isolation and characterization of oxindolylalanine from Arabidopsis thaliana could not be definitively located for the purpose of this guide. The following is a generalized protocol based on standard methods for the extraction and analysis of secondary metabolites from plant tissues.

1. Plant Material:

-

Arabidopsis thaliana (e.g., Columbia-0 ecotype) seedlings or mature plants.

2. Extraction:

-

Harvest and freeze-dry the plant material.

-

Grind the dried tissue to a fine powder.

-

Extract the powder with 80% methanol (MeOH) at 4°C with constant agitation.

-

Centrifuge the extract to pellet the plant debris and collect the supernatant.

-

Repeat the extraction process on the pellet for exhaustive extraction.

-

Pool the supernatants and evaporate the methanol under reduced pressure.

3. Purification:

-

Resuspend the aqueous extract in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

-

Perform liquid-liquid partitioning with a non-polar solvent (e.g., hexane) to remove lipids.

-

Subject the aqueous phase to solid-phase extraction (SPE) using a C18 cartridge to enrich for indole and oxindole compounds.

-

Elute the compounds with a stepwise gradient of methanol in water.

-

Further purify the fractions containing the compound of interest using semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

4. Characterization:

-

Analyze the purified fractions by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for accurate mass determination and fragmentation analysis.

-

Perform Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) on the isolated compound to elucidate its structure.

-

Compare the spectral data with that of a synthesized standard of 2-amino-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid for confirmation.

Enzymatic Assay for the Oxidation of Indole-3-acetic Acid in Zea mays**

This protocol is adapted from the work of Reinecke and Bandurski (1988) on the enzymatic conversion of IAA to Oxindole-3-acetic acid in Zea mays.

1. Enzyme Preparation:

-

Homogenize etiolated Zea mays seedlings in a cold extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing protease inhibitors).

-

Centrifuge the homogenate at a low speed to remove cell debris.

-

Subject the supernatant to ultracentrifugation to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a minimal volume of the extraction buffer. This constitutes the enzyme preparation.

2. Enzyme Assay:

-

Prepare a reaction mixture containing the enzyme preparation, a source of reducing equivalents (e.g., NADPH), and a buffer (e.g., 0.1 M phosphate buffer, pH 6.5).

-

Initiate the reaction by adding Indole-3-acetic acid (IAA) as the substrate.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Terminate the reaction by adding a quenching solution (e.g., an equal volume of ice-cold acetone).

3. Product Analysis:

-

Centrifuge the terminated reaction mixture to precipitate proteins.

-

Analyze the supernatant for the presence of Oxindole-3-acetic acid using HPLC with a C18 column and a UV detector.

-

Confirm the identity of the product by co-elution with an authentic standard of Oxindole-3-acetic acid and by LC-MS/MS analysis.

Signaling Pathways of 3-Indolepropionic Acid (IPA)

The biological effects of IPA are mediated, in part, through its interaction with specific host receptors, namely the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR).

IPA and the Pregnane X Receptor (PXR) Signaling Pathway

IPA is a known agonist of PXR, a nuclear receptor primarily expressed in the liver and intestine. Activation of PXR by IPA plays a crucial role in maintaining gut homeostasis and reducing inflammation.

Figure 2: The IPA-PXR signaling pathway in intestinal epithelial cells.

IPA and the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

IPA can also modulate the activity of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses. The interaction of IPA with AhR is complex and can lead to both activation and inhibition of the pathway depending on the cellular context.

Figure 3: The IPA-AhR signaling pathway in immune cells.

Conclusion and Future Directions

Future research should focus on:

-

Targeted metabolomic studies in plants known to produce other oxindole alkaloids to search for this compound.

-

Investigating the potential for mammalian enzymes or the gut microbiota to oxidize IPA to its oxindole form.

-

The total synthesis of this compound to enable comprehensive biological evaluation and to serve as an analytical standard.

This guide provides a foundational resource for scientists and researchers, summarizing the current, albeit indirect, evidence for the natural relevance of this compound and offering clear directions for future inquiry.

References

Methodological & Application

Application Notes and Protocols for 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid in Antimicrobial Assays

Disclaimer: No direct antimicrobial activity data was found for 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid in the public domain. The following application notes and protocols are based on data from structurally related oxindole and indole derivatives and are provided as a representative guide for research purposes.

Introduction

Oxindole and indole derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[1][2] The core scaffold of these molecules provides a versatile platform for chemical modifications, leading to a wide array of derivatives with potential therapeutic applications.[1] This document provides an overview of the potential application of this compound, a member of the oxindole family, in antimicrobial assays. The provided data and protocols are extrapolated from studies on related indole and oxindole derivatives and are intended to serve as a foundational guide for researchers, scientists, and drug development professionals.

Data Presentation: Antimicrobial Activity of Related Indole and Oxindole Derivatives

The antimicrobial efficacy of various indole and oxindole derivatives has been evaluated against a range of pathogenic bacteria and fungi. The data, presented in terms of Minimum Inhibitory Concentration (MIC) and zone of inhibition, is summarized below.

Table 1: Summary of Antimicrobial Activity of Representative Indole and Oxindole Derivatives

| Compound Class | Derivative | Test Organism | Assay Type | Result |

| Oxindole Derivatives | 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-ylbenzylidene)-1,3-dihydro-2H-indol-2-one (various aryl substitutions) | Staphylococcus aureus | Agar Cup Diffusion | Significant Inhibition |

| Streptococcus pyogenes | Agar Cup Diffusion | Significant Inhibition | ||

| Escherichia coli | Agar Cup Diffusion | Significant Inhibition | ||

| Pseudomonas aeruginosa | Agar Cup Diffusion | Significant Inhibition | ||

| Aspergillus niger | Agar Cup Diffusion | Significant Inhibition | ||

| Aspergillus clavatus | Agar Cup Diffusion | Significant Inhibition | ||

| Indole Derivatives | Indole-triazole derivative (Compound 3d) | Staphylococcus aureus | Tube Dilution (MIC) | 3.125-50 µg/mL |

| Methicillin-resistant S. aureus (MRSA) | Tube Dilution (MIC) | 3.125-50 µg/mL | ||

| Escherichia coli | Tube Dilution (MIC) | 3.125-50 µg/mL | ||

| Bacillus subtilis | Tube Dilution (MIC) | 3.125-50 µg/mL | ||

| Candida albicans | Tube Dilution (MIC) | 3.125-50 µg/mL | ||

| Candida krusei | Tube Dilution (MIC) | 3.125-50 µg/mL | ||

| Indole-3-propionic acid (IPA) | Indole-3-propionic acid | Mycobacterium tuberculosis | In vitro assays | Active |

| Mycobacterium avium | In vitro assays | Active | ||

| Gram-negative bacteria | In vitro assays | No activity | ||

| Gram-positive bacteria | In vitro assays | No activity |

Note: The results for oxindole derivatives were reported qualitatively as "significant inhibition" with zones of inhibition measured in millimeters, though the exact values were not available in the snippets.[3][4] The MIC values for the indole-triazole derivative represent a range for a series of related compounds.[5][6]

Experimental Protocols

Detailed methodologies for common antimicrobial susceptibility testing are provided below. These protocols can be adapted for the evaluation of this compound.

Protocol 1: Agar Cup/Well Diffusion Method

This method is used to qualitatively or semi-quantitatively assess the antimicrobial activity of a compound.

Materials:

-

Test compound (e.g., this compound)

-

Solvent for dissolving the test compound (e.g., DMSO)

-

Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile Petri dishes

-

Bacterial or fungal cultures

-

Sterile cotton swabs

-

Sterile cork borer or well cutter

-

Positive control antibiotic discs

-

Negative control (solvent)

-

Incubator

Procedure:

-

Prepare MHA or SDA plates and allow them to solidify.

-

Prepare a microbial inoculum by suspending a few colonies from a fresh culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

-

Allow the plates to dry for a few minutes.

-

Using a sterile cork borer, create uniform wells in the agar.

-

Prepare a stock solution of the test compound and make serial dilutions.

-

Add a fixed volume (e.g., 100 µL) of each dilution of the test compound, positive control, and negative control into separate wells.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

-

Measure the diameter of the zone of inhibition (in mm) around each well.

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

Materials:

-

Test compound

-

Solvent (e.g., DMSO)

-

Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

-

Sterile 96-well microtiter plates

-

Bacterial or fungal cultures

-

Positive control antibiotic

-

Negative control (broth with solvent)

-

Growth control (broth with inoculum)

-

Spectrophotometer or plate reader (optional)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.[6]

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.

-

Prepare a microbial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the final concentration specified by standard guidelines (e.g., CLSI).

-

Add the standardized inoculum to each well containing the test compound, as well as to the growth control well. The negative control well should only contain broth and the solvent.

-

Incubate the plate at 37°C for 18-24 hours for bacteria and at 25-28°C for 48 hours for fungi.[5]

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[5]

-

Optionally, the growth can be quantified by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Experimental Workflow

Caption: Workflow for antimicrobial susceptibility testing.

Potential Mechanisms of Action

The antimicrobial activity of indole and oxindole derivatives may be attributed to several mechanisms.

Caption: Potential antimicrobial mechanisms of indole derivatives.

Indole-3-propionic acid (IPA), a metabolite produced by gut microbiota, has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the biosynthesis of tryptophan.[7][8][9] Specifically, IPA acts as an allosteric inhibitor of anthranilate synthase (TrpE), a key enzyme in the tryptophan synthesis pathway, by mimicking tryptophan.[7][9] Furthermore, some indole derivatives have been identified as efflux pump inhibitors, which can restore the efficacy of existing antibiotics against resistant bacterial strains.[4][6][10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | Microbe-Derived Indole Metabolite Demonstrates Potent Multidrug Efflux Pump Inhibition in Staphylococcus aureus [frontiersin.org]

- 5. Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives - ProQuest [proquest.com]

- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Potential role of indole-3-propionic acid in tuberculosis: current perspectives and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]